molecular formula C8H6F3N2O2S- B1361192 ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid CAS No. 88768-46-1

((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid

Cat. No.: B1361192
CAS No.: 88768-46-1
M. Wt: 251.21 g/mol
InChI Key: CFISBGQUGUUNRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is a chemical substance with the molecular formula C8H7F3N2O2S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of (4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid consists of a pyrimidine ring substituted with a methyl group and a trifluoromethyl group. The pyrimidine ring is also linked to an acetic acid moiety through a sulfur atom .


Physical and Chemical Properties Analysis

(4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is a solid substance . Its molecular weight is 252.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in synthesizing various derivatives through nucleophilic and electrophilic reactions, contributing to the field of heterocyclic chemistry (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992).
  • It acts as a precursor in the synthesis of (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester, indicating its utility in organic synthesis (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

Biological and Pharmacological Applications

  • Rare earth metal complexes with a derivative of this compound have demonstrated antitumor activities against various human cancer cell lines (Qu et al., 2006).
  • Some derivatives of this compound have shown potential as anti-inflammatory agents, indicating its relevance in medicinal chemistry (Bahekar & Shinde, 2004).

Advanced Material Science Applications

  • The compound has been utilized in the development of ligands with selective-recognition ability to transition-metal ions, suggesting its application in material science and sensor technology (Yao-ting, 2007).

Future Directions

The future directions for research on (4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid and similar compounds could involve exploring their potential biological activities and developing more efficient synthesis methods .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid involves the reaction of 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol in a suitable solvent (e.g. ethanol).", "Step 2: Add chloroacetic acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid and promote the formation of the desired product.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

88768-46-1

Molecular Formula

C8H6F3N2O2S-

Molecular Weight

251.21 g/mol

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C8H7F3N2O2S/c1-4-2-5(8(9,10)11)13-7(12-4)16-3-6(14)15/h2H,3H2,1H3,(H,14,15)/p-1

InChI Key

CFISBGQUGUUNRD-UHFFFAOYSA-M

SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C(F)(F)F

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.